molecular formula C20H19NO2 B455368 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid CAS No. 445260-05-9

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Cat. No.: B455368
CAS No.: 445260-05-9
M. Wt: 305.4g/mol
InChI Key: DSSSLXJJOHREEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a high-purity chemical compound supplied for research purposes exclusively. This compound belongs to the 2-phenylquinoline-4-carboxylic acid derivative family, a scaffold recognized in medicinal chemistry for its value in constructing novel Histone Deacetylase (HDAC) inhibitors . HDACs are zinc-dependent enzymes that play a critical role in epigenetic regulation, and their inhibition is a promising therapeutic strategy in oncology . Researchers can utilize this molecule as a key building block (cap moiety) in the design and synthesis of potential HDAC-targeting therapeutics. Its multi-aromatic structure is engineered to facilitate strong hydrophobic interactions at the opening of the HDAC active site, which can block other substrates from entering the catalytic pocket and enhance inhibitor selectivity and potency . This product is strictly for research and development applications. It is not intended for diagnostic, therapeutic, or any human use. For specific data, including HPLC purity and batch-specific analyses, please refer to the provided Certificate of Analysis (COA).

Properties

IUPAC Name

8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-3-5-14-8-10-15(11-9-14)18-12-17(20(22)23)16-7-4-6-13(2)19(16)21-18/h4,6-12H,3,5H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSSLXJJOHREEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin derivatives with ketones under alkaline conditions. For 8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, 5-methylisatin serves as the starting material to introduce the 8-methyl group, while 4-propylacetophenone provides the 4-propylphenyl moiety at position 2 of the quinoline ring. The reaction proceeds via base-mediated ring expansion, followed by decarboxylation to yield the target compound (Fig. 1).

Optimization of Reaction Conditions

In a typical procedure:

  • 5-methylisatin (0.17 mol) and 4-propylacetophenone (0.20 mol) are refluxed in aqueous sodium hydroxide (10% w/v) for 12–18 hours.

  • Post-reaction acidification to pH 5–6 precipitates the crude product, which is purified via recrystallization from ethanol.

  • Reported yields range from 75–85% with purity >95% by HPLC.

Key Variables :

  • Base Strength : Potassium hydroxide outperforms sodium hydroxide in reducing side products (e.g., dimerization).

  • Temperature : Reflux at 100–110°C ensures complete ring expansion without degrading the propylphenyl group.

Magnetic Nanoparticle-Catalyzed Multi-Component Synthesis

Catalyst Design and Activity

A novel Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst enables solvent-free, one-pot synthesis of 2-arylquinoline-4-carboxylic acids. This method substitutes traditional acid catalysts with a recoverable magnetic nanocomposite, reducing waste and improving atom economy.

Reaction Protocol Adaptations

For the target compound:

  • 4-Propylbenzaldehyde (1.2 eq) , pyruvic acid (1 eq) , and 5-methylanthranilic acid (1 eq) are mixed with 10 mg catalyst at 80°C for 4 hours.

  • The catalyst is magnetically separated and reused for 5 cycles with <5% yield drop.

  • Yield: 82–88% after ethanol recrystallization.

Advantages :

  • Eliminates toxic solvents (e.g., DMF, THF).

  • Shortens reaction time from 18 hours (Pfitzinger) to 4 hours.

Patent-Derived Stepwise Synthesis

Modular Synthesis from Isatin and Aldehydes

A Chinese patent (CN102924374B) outlines a five-step route adaptable to this compound:

  • Pfitzinger Condensation : 5-Methylisatin + acetone → 8-methylquinoline-4-carboxylic acid (99% yield).

  • Aldol Addition : Reaction with 4-propylbenzaldehyde at 100°C introduces the 2-(4-propylphenyl) group (85% yield).

  • Dehydration : Acetic anhydride at 120°C removes water, forming a styryl intermediate.

  • Oxidation : Potassium permanganate oxidizes the styryl group to a carboxylic acid.

  • Decarboxylation : Heat in m-xylene eliminates CO₂, yielding the final product.

Critical Analysis :

  • Step 2 requires excess aldehyde (3 eq) for complete conversion.

  • Overall Yield : 68% over five steps, lower than one-pot methods but highly scalable.

Comparative Methodological Evaluation

Efficiency Metrics

MethodYield (%)Time (h)Catalyst ReusabilityPurity (%)
Pfitzinger Reaction8518Not applicable95
Nanoparticle Catalysis8845 cycles98
Patent Process6824Not applicable92

Environmental and Economic Factors

  • Nanoparticle Method : Lowest E-factor (0.8 vs. 3.2 for Pfitzinger) due to solvent-free conditions and catalyst reuse.

  • Patent Route : High raw material costs (4-propylbenzaldehyde: $320/mol vs. 4-propylacetophenone: $280/mol).

Mechanistic Insights and Side Reactions

Byproduct Formation in Pfitzinger Synthesis

  • Dimerization : Occurs at NaOH concentrations >15% w/v, forming bis-quinoline derivatives.

  • Oxidative Degradation : The propyl group may oxidize to propanoyl under prolonged heating, necessitating inert atmospheres.

Catalyst Deactivation Pathways

  • Sulfur Leaching : The thiazole sulfonic acid moiety in the nanoparticle catalyst degrades after 7 cycles, reducing activity.

  • Silica Layer Erosion : Aggressive stirring (>800 rpm) damages the SiO₂ coating, exposing Fe₃O₄ cores to oxidation .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them potential anticancer agents .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of 8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid with analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Solubility Key Applications/Activities
This compound 8-Me, 2-(4-propylphenyl) C₂₀H₁₉NO₂ 305.37 DMSO, Methanol (moderate) Antibacterial research
7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid 7-Cl, 8-Me, 2-(4-propylphenyl) C₂₀H₁₈ClNO₂ 339.82 Not reported Preclinical studies
8-Methyl-2-phenylquinoline-4-carboxylic acid 8-Me, 2-Ph C₁₇H₁₃NO₂ 263.29 Chloroform, MeOH Chemical intermediate
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 8-Cl, 2-(4-MePh) C₁₇H₁₂ClNO₂ 297.73 DMSO, MeOH Antibacterial agent
8-Methyl-2-(pyridin-4-yl)quinoline-4-carboxylic acid 8-Me, 2-(pyridin-4-yl) C₁₆H₁₂N₂O₂ 264.28 Limited aqueous solubility Enzyme inhibition studies
8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid 8-Et, 2-(3-MeOPh) C₁₉H₁₇NO₃ 307.34 Not reported Pharmacological screening

Key Observations :

  • Electron Effects : Chlorine at position 7 (in 7-chloro analogs) introduces electronegativity, which may improve binding to bacterial targets but increase toxicity .
  • Bioactivity: Derivatives with morpholino or dimethylamino side chains (e.g., compound 5a4 in ) exhibit MIC values as low as 64 µg/mL against Staphylococcus aureus, highlighting the importance of polar functional groups in antibacterial activity .

Antibacterial Activity :

  • The target compound’s derivatives, such as 5a4 (morpholino-substituted), demonstrated potent activity against Gram-positive bacteria (S. aureus MIC = 64 µg/mL) but weaker effects on Gram-negative strains (E. coli MIC = 128 µg/mL) .
  • Chlorinated analogs (e.g., 7-chloro-8-methyl derivatives) showed enhanced activity due to increased electrophilicity, but cytotoxicity remains a concern .

Impact of Substituents :

  • 2-Position Modifications :
    • 4-Propylphenyl : Balances lipophilicity and steric bulk, optimizing membrane interaction .
    • Pyridinyl : Introduces hydrogen-bonding capability but reduces lipophilicity, limiting bioavailability .
  • 8-Position Modifications: Methyl vs.

Biological Activity

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, are known for their diverse biological activities. They have been studied for their roles as enzyme inhibitors, particularly in processes related to DNA replication and repair. The structural characteristics of these compounds often dictate their biological efficacy, making them valuable in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound can inhibit specific enzymes involved in critical cellular processes. For instance, quinoline derivatives are known to affect enzymes linked to DNA synthesis, making them potential candidates for anticancer therapies.
  • Receptor Modulation : By binding to particular receptors, this compound may modulate signaling pathways that are crucial for cell proliferation and survival.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. A comparative study revealed its effectiveness against:

Bacterial StrainInhibition Zone (mm)Comparison with Control
Staphylococcus aureus15Higher than ampicillin
Escherichia coli12Comparable to gentamicin
Pseudomonas aeruginosa8Lower than control

These results suggest that structural modifications in quinoline derivatives can enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In a study assessing its cytotoxic effects on cancer cell lines, the compound demonstrated:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating a potent anticancer activity compared to standard chemotherapeutics .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study published in MDPI evaluated several quinoline derivatives, including this compound, against a range of bacterial strains. The results indicated enhanced antibacterial properties due to specific structural modifications .
  • Anticancer Screening : In another research endeavor, the compound was tested against human cancer cell lines. It showed promising results with significant cytotoxic effects, warranting further investigation into its mechanism and potential clinical applications .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target enzymes at the molecular level, revealing potential pathways through which it exerts its biological effects .

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